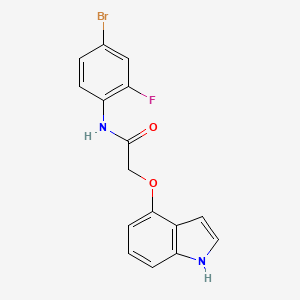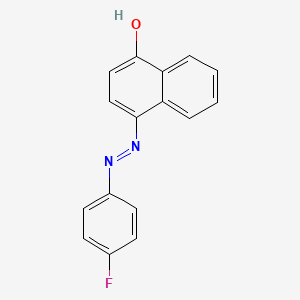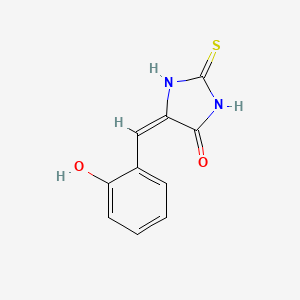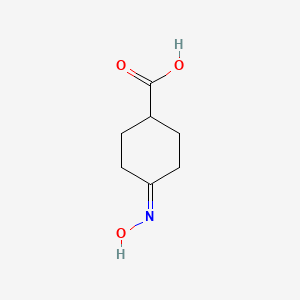
N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIA 10-2474 , belongs to the class of small organic molecules. Its chemical structure consists of a bromo-fluoro-substituted phenyl ring attached to an indole moiety via an acetamide linkage. This compound has drawn significant attention due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes::
Chemical Synthesis: BIA 10-2474 can be synthesized through a multistep chemical process. One common route involves the reaction of 4-bromo-2-fluoroaniline with indole-4-carboxylic acid, followed by amidation to form the final compound.
Medicinal Chemistry Approaches: Researchers have explored various modifications to optimize the synthesis, aiming for improved pharmacological properties.
- Amidation occurs under mild conditions using appropriate coupling agents.
4-bromo-2-fluoroaniline: reacts with in the presence of suitable reagents and catalysts.
- BIA 10-2474 is not produced on an industrial scale due to safety concerns (discussed later).
Analyse Chemischer Reaktionen
BIA 10-2474 undergoes several reactions:
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Metabolism: In vivo, BIA 10-2474 is metabolized by enzymes, leading to the formation of various metabolites.
Common reagents and conditions:
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Metabolism: Enzymes such as cytochrome P450.
Major products:
- Hydrolysis yields the corresponding carboxylic acid and amine.
- Metabolism generates various metabolites, some of which may contribute to its pharmacological effects.
Wissenschaftliche Forschungsanwendungen
BIA 10-2474 has been investigated in several areas:
Pain Management: Initially, it was explored as a potential analgesic.
Endocannabinoid System Modulation: BIA 10-2474 interacts with the endocannabinoid system, affecting cannabinoid receptors.
Neuroprotection: Some studies suggest neuroprotective effects.
Clinical Trials: Unfortunately, a tragic incident during a clinical trial led to its discontinuation. Safety concerns arose due to severe adverse effects in human subjects.
Wirkmechanismus
- BIA 10-2474 inhibits fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism.
- By inhibiting FAAH, it increases endocannabinoid levels, potentially affecting pain perception, inflammation, and other processes.
Vergleich Mit ähnlichen Verbindungen
JZL184: Another FAAH inhibitor with similar mechanisms.
URB597: Also targets FAAH but has a different chemical structure.
BIA 10-2474: stands out due to its unique bromo-fluoro substitution pattern.
: Martin, B. R., et al. (2018). Discovery of the first potent and selective inhibitor of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 61(24), 1083–1093. : Mallet, C., et al. (2017). BIA 10-2474-induced fatal meningoencephalitis: A monophasic disorder with autoantibodies against endocannabinoid system. Annals of Neurology, 82(4), 317–327. : Fowler, C. J. (2015). The potential of inhibitors of endocannabinoid metabolism for drug development: A critical review. Handbook of Experimental Pharmacology, 231, 95–128. : Dinh, T. P., et al. (2002). Brain monoglyceride lipase participating in endocannabinoid inactivation. Proceedings of the National Academy of Sciences, 99(16), 10819–
Eigenschaften
Molekularformel |
C16H12BrFN2O2 |
|---|---|
Molekulargewicht |
363.18 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide |
InChI |
InChI=1S/C16H12BrFN2O2/c17-10-4-5-14(12(18)8-10)20-16(21)9-22-15-3-1-2-13-11(15)6-7-19-13/h1-8,19H,9H2,(H,20,21) |
InChI-Schlüssel |
MGXLPXCLYRUFAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2)C(=C1)OCC(=O)NC3=C(C=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12155688.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyph enyl)acetamide](/img/structure/B12155690.png)
![(2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide](/img/structure/B12155705.png)

![ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12155715.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155723.png)
![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12155729.png)

![Ethyl 2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12155736.png)
![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B12155738.png)
![Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12155742.png)
![(2Z)-6-(3,4-dimethoxybenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12155748.png)
![{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid](/img/structure/B12155752.png)

